molecular formula C12H22O9 B14794032 (6R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;dihydrate

(6R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;dihydrate

Cat. No.: B14794032
M. Wt: 310.30 g/mol
InChI Key: DKZYWFSRGXWRSD-JQFQQIJHSA-N
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Description

(6R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;dihydrate is a complex organic compound known for its unique structural properties. This compound is characterized by its tricyclic framework, which includes multiple oxygen atoms and a carboxylic acid functional group. The dihydrate form indicates the presence of two water molecules associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;dihydrate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic structure, followed by the introduction of the carboxylic acid group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and consistency. Purification steps, such as crystallization or chromatography, are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;dihydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the carboxylic acid to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction pathway and products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols. Substitution reactions can introduce new functional groups, leading to a diverse array of products.

Scientific Research Applications

(6R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;dihydrate has several applications in scientific research:

    Chemistry: It serves as a model compound for studying tricyclic structures and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: Its stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which (6R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;dihydrate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The compound’s structure allows it to fit into binding sites, influencing biological activity through mechanisms such as inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    (6R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid: The anhydrous form of the compound.

    (6R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate: An ester derivative.

Uniqueness

The dihydrate form of (6R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid is unique due to the presence of water molecules, which can influence its physical properties and reactivity. This form may exhibit different solubility, stability, and interaction profiles compared to its anhydrous or ester counterparts.

Properties

Molecular Formula

C12H22O9

Molecular Weight

310.30 g/mol

IUPAC Name

(6R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;dihydrate

InChI

InChI=1S/C12H18O7.2H2O/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;;/h6-8H,5H2,1-4H3,(H,13,14);2*1H2/t6?,7?,8?,12-;;/m1../s1

InChI Key

DKZYWFSRGXWRSD-JQFQQIJHSA-N

Isomeric SMILES

CC1(OCC2C(O1)C3[C@@](O2)(OC(O3)(C)C)C(=O)O)C.O.O

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C.O.O

Origin of Product

United States

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